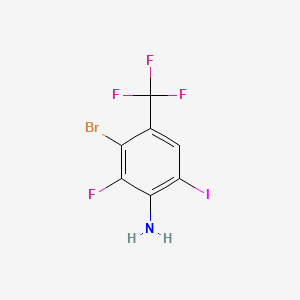
3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as:
Catalytic Halogenation:
Controlled Reaction Environments: Maintaining specific temperatures and pressures to achieve desired reaction outcomes.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another or with different functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sodium iodide or potassium fluoride under mild conditions.
Oxidation and Reduction: Use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to various substrates. These interactions can lead to significant changes in the chemical and biological properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline is unique due to the combination of bromine, fluorine, iodine, and trifluoromethyl groups on the aniline core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H3BrF4IN |
|---|---|
Peso molecular |
383.91 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H3BrF4IN/c8-4-2(7(10,11)12)1-3(13)6(14)5(4)9/h1H,14H2 |
Clave InChI |
ABFKOBCJAXXMHP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)N)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


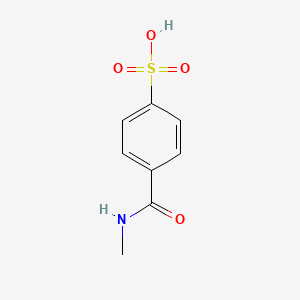
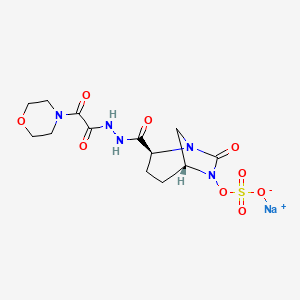
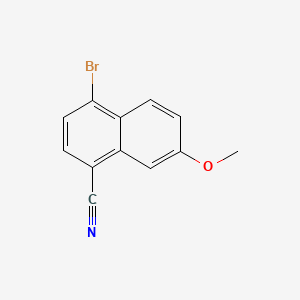
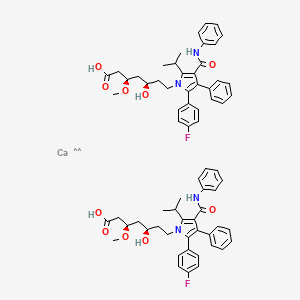
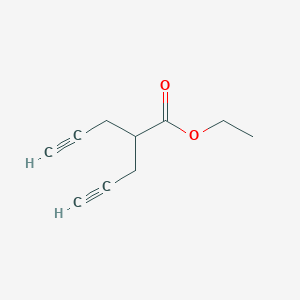
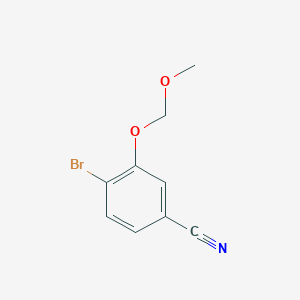
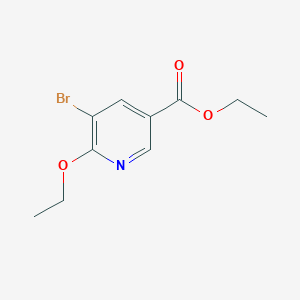


![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
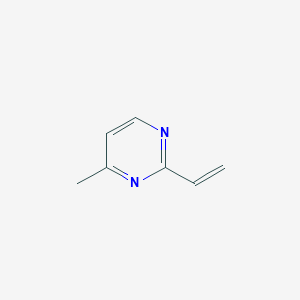
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
